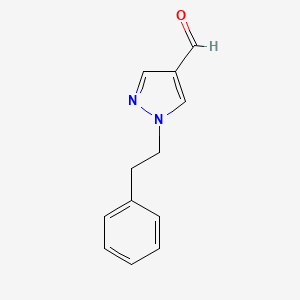










|
REACTION_CXSMILES
|
[H-].[Na+].[NH:3]1[CH:7]=[C:6]([CH:8]=[O:9])[CH:5]=[N:4]1.[I-].[Na+].[CH2:12](Br)[CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C1COCC1>[CH2:12]([N:3]1[CH:7]=[C:6]([CH:8]=[O:9])[CH:5]=[N:4]1)[CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:0.1,3.4|
|


|
Name
|
|
|
Quantity
|
250 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1N=CC(=C1)C=O
|
|
Name
|
|
|
Quantity
|
10 mg
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[Na+]
|
|
Name
|
|
|
Quantity
|
0.42 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CC1=CC=CC=C1)Br
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at rt for 45 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
was added dropwise over 5 min
|
|
Duration
|
5 min
|
|
Type
|
WAIT
|
|
Details
|
After 15 min
|
|
Duration
|
15 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction was heated at 80° C. for 4 h
|
|
Duration
|
4 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to rt
|
|
Type
|
CUSTOM
|
|
Details
|
quenched with saturated solution of NH4Cl
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with EtOAc (3×50 mL)
|
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed with water, brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (Na2SO4)
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
Purification by flash chromatography (Isco CombiFlash) 0-40% EtOAc/heptane
|


Reaction Time |
45 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC1=CC=CC=C1)N1N=CC(=C1)C=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |